molecular formula C10H18O2 B1455746 2,2-Dimethyl-3-(2-methylpropoxy)cyclobutan-1-one CAS No. 2063-95-8

2,2-Dimethyl-3-(2-methylpropoxy)cyclobutan-1-one

Cat. No. B1455746
CAS RN: 2063-95-8
M. Wt: 170.25 g/mol
InChI Key: XWHNGZJGGCPHFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-3-(2-methylpropoxy)cyclobutan-1-one is an organic compound with the CAS Number: 2063-95-8 . It has a molecular weight of 170.25 . The IUPAC name for this compound is 3-isobutoxy-2,2-dimethylcyclobutanone . It appears as a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of 2,2-Dimethyl-3-(2-methylpropoxy)cyclobutan-1-one contains a total of 30 bonds . These include 12 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 four-membered ring, 1 ketone (aliphatic), and 1 ether (aliphatic) .


Physical And Chemical Properties Analysis

2,2-Dimethyl-3-(2-methylpropoxy)cyclobutan-1-one is a liquid at room temperature . It has a molecular weight of 170.25 . The InChI code for this compound is 1S/C10H18O2/c1-7(2)6-12-9-5-8(11)10(9,3)4/h7,9H,5-6H2,1-4H3 .

Scientific Research Applications

Photochemical Reactions

Photochemical reactions involving cyclobutane derivatives, such as the irradiation of phenyl-substituted 1,3-diketones, lead to cyclization products and cleavage products. These reactions depend on substituents, demonstrating the influence of molecular structure on photochemical outcomes (Yoshioka, Suzuki, & Oka, 1984).

Synthesis of Terpolymers

Cyclobutane adducts serve as monomers in spontaneous copolymerizations, resulting in terpolymers with potential applications in materials science. This showcases the versatility of cyclobutane derivatives in polymer chemistry (Yokozawa, Tagami, Takehana, & Suzuki, 1997).

Stereoconvergent Transformation

Cyclobutane derivatives undergo stereoconvergent transformations to produce compounds with specific stereochemistries, useful in the synthesis of bioactive molecules. This method was applied to synthesize (±)-Linderol A, demonstrating the potential of cyclobutane derivatives in synthetic organic chemistry (Yamashita, Inaba, Shimizu, Kawasaki, & Ohta, 2004).

Synthesis of Spiro- and Dispirotetrahydropyrane-diones

Cyclobutane-containing compounds are precursors in the synthesis of complex organic structures such as spiro- and dispirotetrahydropyrane-diones, highlighting their importance in the development of novel organic compounds (Kirillov & Melekhin, 2009).

Structural Analysis and Theoretical Studies

The planarity and crystal structure of cyclobutane derivatives, like dimethyl bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate, are analyzed using X-ray crystallography and natural bond orbital analysis, providing insight into the structural characteristics and stability of these molecules (Shabir, Saeed, Qasim, Bolte, Hökelek, & Erben, 2020).

Safety And Hazards

The safety information available indicates that 2,2-Dimethyl-3-(2-methylpropoxy)cyclobutan-1-one is associated with several hazard statements including H227, H315, H319, and H335 . Precautionary measures include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .

properties

IUPAC Name

2,2-dimethyl-3-(2-methylpropoxy)cyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-7(2)6-12-9-5-8(11)10(9,3)4/h7,9H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWHNGZJGGCPHFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1CC(=O)C1(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-3-(2-methylpropoxy)cyclobutan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Dimethyl-3-(2-methylpropoxy)cyclobutan-1-one
Reactant of Route 2
Reactant of Route 2
2,2-Dimethyl-3-(2-methylpropoxy)cyclobutan-1-one
Reactant of Route 3
2,2-Dimethyl-3-(2-methylpropoxy)cyclobutan-1-one
Reactant of Route 4
2,2-Dimethyl-3-(2-methylpropoxy)cyclobutan-1-one
Reactant of Route 5
Reactant of Route 5
2,2-Dimethyl-3-(2-methylpropoxy)cyclobutan-1-one
Reactant of Route 6
2,2-Dimethyl-3-(2-methylpropoxy)cyclobutan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.